molecular formula C20H20ClN5OS B11398766 6-(4-chlorophenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11398766
M. Wt: 413.9 g/mol
InChI Key: OXNQQUQHZMVUTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiadiazine derivatives typically involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazine . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of triazolothiadiazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-3-ETHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

6-(4-CHLOROPHENYL)-3-ETHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5OS/c1-3-16-23-24-20-26(16)25-17(13-8-10-14(21)11-9-13)18(28-20)19(27)22-15-7-5-4-6-12(15)2/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

OXNQQUQHZMVUTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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